Cas no 1261571-95-2 (Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate)
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate
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- Inchi: 1S/C12H13F3O2/c1-3-17-11(16)7-9-6-10(12(13,14)15)5-4-8(9)2/h4-6H,3,7H2,1-2H3
- InChI Key: DJFICCQSHAHFGA-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C)=C(C=1)CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 263
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007009-250mg |
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate |
1261571-95-2 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A013007009-500mg |
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate |
1261571-95-2 | 97% | 500mg |
$823.15 | 2023-09-03 | |
| Alichem | A013007009-1g |
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate |
1261571-95-2 | 97% | 1g |
$1564.50 | 2023-09-03 |
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate (CAS No. 1261571-95-2): A Comprehensive Overview
Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate (CAS No. 1261571-95-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of both methyl and trifluoromethyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic chemistry.
The Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate molecule is part of a broader class of phenylacetate derivatives, which are known for their diverse biological activities. These derivatives have been extensively studied for their potential applications in drug discovery, particularly in the synthesis of molecules that exhibit anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group, in particular, is a key feature that enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it an attractive moiety for medicinal chemists.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced pharmacokinetic profiles. The incorporation of fluorine atoms into organic molecules often leads to improved binding affinity to biological targets, increased resistance to enzymatic degradation, and prolonged half-lives in vivo. This has spurred extensive research into the synthesis and characterization of various fluorinated phenylacetates, including Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate. The compound's unique structure makes it a versatile building block for the construction of more complex molecules with tailored biological activities.
The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve high yields and purity levels. The compound's stability under various reaction conditions makes it an excellent candidate for further functionalization, allowing researchers to explore its potential in diverse chemical transformations.
One of the most compelling aspects of Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate is its role as a precursor in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in inflammatory pathways. The trifluoromethyl group's ability to modulate electronic properties and enhance binding interactions has been particularly valuable in designing molecules with improved pharmacological profiles. Additionally, the methyl substituent contributes to steric hindrance, which can be strategically employed to optimize drug-receptor interactions.
The pharmaceutical industry has shown considerable interest in exploring the therapeutic potential of derivatives derived from Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate. Preclinical studies have demonstrated promising results in several disease models, highlighting its potential as a lead compound for further development. These studies have focused on evaluating the compound's efficacy and safety profiles, as well as its ability to interact with specific biological targets. The findings from these investigations have laid the groundwork for future clinical trials aimed at validating its therapeutic benefits.
Beyond pharmaceutical applications, Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate also finds utility in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that exhibit high efficacy while minimizing environmental impact. The trifluoromethyl group's stability under various environmental conditions enhances the durability of these agrochemicals, ensuring prolonged activity against target pests and weeds. This has made it an attractive option for researchers seeking sustainable solutions for agricultural challenges.
The chemical properties of Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate also make it a valuable tool in analytical chemistry. Its distinct spectral characteristics allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods are crucial for characterizing complex mixtures and ensuring the purity of synthetic products. The compound's stability under various storage conditions further enhances its utility as an analytical standard.
In conclusion, Ethyl 2-methyl-5-(trifluoromethyl)phenylacetate (CAS No. 1261571-95-2) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and analytical chemistry. Its unique structural features contribute to its versatility as a synthetic intermediate and biological probe. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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